4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
CAS No.: 875339-90-5
Cat. No.: VC2844705
Molecular Formula: C18H29ClN2SSn
Molecular Weight: 459.7 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine - 875339-90-5](/images/structure/VC2844705.png)
Specification
CAS No. | 875339-90-5 |
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Molecular Formula | C18H29ClN2SSn |
Molecular Weight | 459.7 g/mol |
IUPAC Name | tributyl-(4-chlorothieno[3,2-d]pyrimidin-6-yl)stannane |
Standard InChI | InChI=1S/C6H2ClN2S.3C4H9.Sn/c7-6-5-4(1-2-10-5)8-3-9-6;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; |
Standard InChI Key | XVCDIZWEKFUGJW-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC=N2)Cl |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC=N2)Cl |
Introduction
Physical and Chemical Properties
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is an organostannane compound characterized by a thieno[3,2-d]pyrimidine core structure functionalized with a tributylstannyl group at the 6-position and a chlorine atom at the 4-position. The compound demonstrates properties typical of organometallic reagents, making it valuable for applications in synthetic organic chemistry. Its molecular structure combines the heterocyclic thieno[3,2-d]pyrimidine scaffold with the metal-containing tributylstannyl moiety, creating a versatile building block for various chemical transformations.
The physical and chemical properties of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine are summarized in the table below:
Property | Value |
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CAS Registry Number | 875339-90-5 |
Molecular Formula | C18H29ClN2SSn |
Average Mass | 459.665 g/mol |
Monoisotopic Mass | 460.076192 g/mol |
MDL Number | MFCD18325134 |
ChemSpider ID | 24784573 |
The compound contains a fused heterocyclic system comprising thiophene and pyrimidine rings, creating a thieno[3,2-d]pyrimidine scaffold. This core structure is substituted with a chlorine atom at the 4-position, which serves as a leaving group in various nucleophilic substitution reactions. The tributylstannyl group at the 6-position is crucial for the compound's utility in cross-coupling reactions, particularly Stille coupling, enabling carbon-carbon bond formation at specific positions.
Structural Features
The thieno[3,2-d]pyrimidine scaffold represents a key pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. The specific positioning of the tributylstannyl group at the 6-position allows for selective functionalization of this position through cross-coupling reactions. This structural arrangement makes 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine an important synthetic intermediate for developing complex molecules with potential therapeutic applications.
Applications in Organic Synthesis
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular frameworks through cross-coupling reactions. Its primary utility lies in Stille coupling reactions, where the tributylstannyl group participates in palladium-catalyzed carbon-carbon bond formation.
Stille Cross-Coupling Reactions
The compound is frequently employed in Stille coupling reactions, where the tributylstannyl group reacts with various organic halides or pseudohalides in the presence of palladium catalysts. This reaction allows for the selective functionalization of the 6-position of the thieno[3,2-d]pyrimidine scaffold, enabling the synthesis of diverse derivatives with potential biological activities.
A typical Stille coupling reaction involving 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine might employ conditions such as:
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Palladium catalysts (e.g., Pd(PPh3)4 or Pd2dba3)
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Appropriate solvent systems (e.g., DMF, dioxane)
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Elevated temperatures (typically 80-100°C)
Medicinal Chemistry Applications
The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive compounds. 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine serves as a key intermediate in the synthesis of thieno[3,2-d]pyrimidine derivatives with potential therapeutic applications, particularly as kinase inhibitors.
Development of Kinase Inhibitors
Recent research has identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) . These kinases are overexpressed in highly invasive and metastatic cancers, making them important targets for anticancer drug development.
The research findings indicate that thieno[3,2-d]pyrimidine derivatives synthesized through pathways potentially involving intermediates like 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine demonstrate:
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Excellent potency against FAK with IC50 values in the nanomolar range
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Dual inhibition of FAK and FLT3 mutants
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Antiproliferative activities against various cancer cell lines, including HCT-116, MDA-MD-231, and A375
Structure-Activity Relationships
Comprehensive structure-activity relationship (SAR) studies of thieno[3,2-d]pyrimidine derivatives have revealed important insights into the structural features that contribute to their biological activities. These studies indicate that:
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The thieno[3,2-d]pyrimidine scaffold is superior to the 7H-pyrrolo[2,3-d]pyrimidine scaffold in terms of FAK inhibition
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Specific substitution patterns at the 2-, 4-, and 6-positions significantly influence potency against target kinases
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The thiophene moiety in the thieno[3,2-d]pyrimidine scaffold plays an important role in binding affinity by enhancing hydrophobic interactions
These findings highlight the importance of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine as a synthetic intermediate for accessing structurally diverse thieno[3,2-d]pyrimidine derivatives with optimized biological activities.
Research Developments
Recent research has expanded our understanding of thieno[3,2-d]pyrimidine derivatives synthesized using intermediates like 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. These developments provide valuable insights into the potential applications of these compounds in drug discovery and development.
Kinome Profiling
Kinome-wide selectivity profiling of certain thieno[3,2-d]pyrimidine derivatives has revealed their activities against multiple kinases, indicating that they function as multitargeted kinase inhibitors. For example, compound 26 in a recent study inhibited 15 out of 334 kinases by >90% at 0.1 μM concentration, showing particular potency against kinases such as FAK, Ret, Fes, Src family kinases, and CDK4 .
This multitargeted activity profile suggests that thieno[3,2-d]pyrimidine derivatives may offer advantages in treating complex diseases like cancer, where multiple kinase pathways may be dysregulated simultaneously.
Molecular Docking Studies
Molecular docking studies of thieno[3,2-d]pyrimidine derivatives with kinase targets provide insights into their binding modes and structure-activity relationships. These studies have shown that:
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Thieno[3,2-d]pyrimidine derivatives form hydrogen bonds with specific residues in the hinge region of kinases
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The thiophene moiety enhances hydrophobic interactions with the binding pocket
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Specific substitution patterns can optimize interactions with target kinases
These molecular insights guide the rational design of new thieno[3,2-d]pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties.
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